molecular formula C18H14 B037752 2-Methyl-1H-cyclopenta[l]phenanthrene CAS No. 121254-39-5

2-Methyl-1H-cyclopenta[l]phenanthrene

Cat. No.: B037752
CAS No.: 121254-39-5
M. Wt: 230.3 g/mol
InChI Key: YODBCXSJSTXEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-cyclopenta[l]phenanthrene is an organic compound with the molecular formula C18H14. It is a polycyclic aromatic hydrocarbon (PAH) that consists of a cyclopenta-fused phenanthrene ring system with a methyl group attached at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1H-cyclopenta[l]phenanthrene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by methylation at the desired position. The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization and methylation processes.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-cyclopenta[l]phenanthrene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products: The major products formed from these reactions include oxygenated derivatives, hydrogenated compounds, and substituted aromatic systems .

Scientific Research Applications

2-Methyl-1H-cyclopenta[l]phenanthrene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1H-cyclopenta[l]phenanthrene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

    Phenanthrene: A parent compound with a similar structure but without the cyclopenta ring.

    Cyclopenta[l]phenanthrene: Similar structure but without the methyl group.

    Methylphenanthrene: Similar structure with a methyl group at a different position.

Uniqueness: 2-Methyl-1H-cyclopenta[l]phenanthrene is unique due to the presence of both the cyclopenta ring and the methyl group, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for studying the effects of structural modifications on the reactivity and properties of polycyclic aromatic hydrocarbons .

Properties

IUPAC Name

2-methyl-1H-cyclopenta[l]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-12-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18(17)11-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODBCXSJSTXEIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C1)C3=CC=CC=C3C4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578809
Record name 2-Methyl-1H-cyclopenta[l]phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121254-39-5
Record name 2-Methyl-1H-cyclopenta[l]phenanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.